molecular formula C12H12N2O3 B8685155 (1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester

(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester

Cat. No. B8685155
M. Wt: 232.23 g/mol
InChI Key: QIWYAOCCAAMSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(1-acetylimidazo[1,5-a]pyridin-3-yl)acetate

InChI

InChI=1S/C12H12N2O3/c1-8(15)12-9-5-3-4-6-14(9)10(13-12)7-11(16)17-2/h3-6H,7H2,1-2H3

InChI Key

QIWYAOCCAAMSEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC=CN2C(=N1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of imidazo[1,5-a]pyridin-3-yl-acetic acid methyl ester (1.38 g, 7.26 mmol) in CH2Cl2 (50 mL) was added to a suspension of AlCl3 (2.9 g, 21.77 mmol) in CH2Cl2 (115 mL) and the mixture was stirred at RT for 30 min under nitrogen atmosphere. Acetyl chloride (1.55 mL, 21.77 mmol) was subsequently added dropwise and the mixture was further stirred overnight. AlCl3 (1.94 g, 14.51 mmol) and 15 min later acetyl chloride (1.04 mL, 14.51 mmol) were added and stirring was continued overnight to complete the reaction. The reaction mixture was cooled with at 0° C. and carefully quenched by cautious addition of MeOH (35 mL). Solvents were evaporated under reduced pressure and the crude residue was purified by flash column chromatography on silica gel (eluent: CH2Cl2 to CH2Cl2/MeOH 94:6). TLC, Rf (CH2Cl2/MeOH 9:1)=0.60; MS (UPLC/MS): 233.1 [M+H]+, 255.1 [M+Na]+, 487.1 [2M+Na]+; tR (HPLC conditions f): 1.27 min.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.94 g
Type
reactant
Reaction Step Three
Quantity
1.04 mL
Type
reactant
Reaction Step Three

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